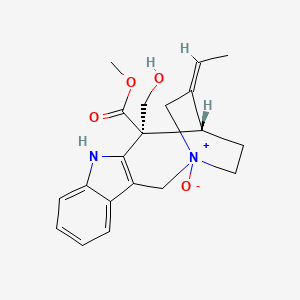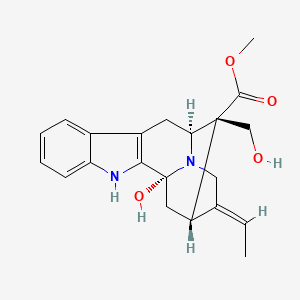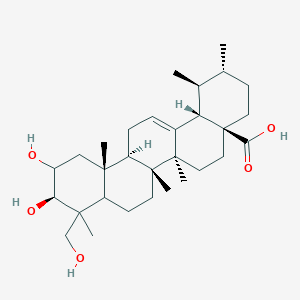
betamethasone 21-mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone 21-mesylate is a potent corticosteroid compound known for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a synthetic glucocorticoid widely used in medical treatments for various inflammatory and autoimmune conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-mesylate typically involves the esterification of betamethasone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the mesylate ester at the 21st position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor the synthesis and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone 21-mesylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield betamethasone 21-aldehyde .
Applications De Recherche Scientifique
Betamethasone 21-mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Utilized in the development of new therapeutic formulations for inflammatory and autoimmune diseases.
Industry: Applied in the quality control of pharmaceutical products containing corticosteroids.
Mécanisme D'action
Betamethasone 21-mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This interaction inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses . The compound also promotes the expression of anti-inflammatory proteins such as interleukin-10 .
Comparaison Avec Des Composés Similaires
Betamethasone 21-mesylate is unique among corticosteroids due to its specific esterification at the 21st position, which enhances its potency and stability. Similar compounds include:
Betamethasone dipropionate: Known for its high potency in topical formulations.
Betamethasone valerate: Commonly used in dermatological treatments.
Dexamethasone: A stereoisomer of betamethasone with similar anti-inflammatory properties.
This compound stands out due to its specific chemical modifications, which confer unique pharmacokinetic and pharmacodynamic properties .
Propriétés
Numéro CAS |
1881-66-9 |
|---|---|
Formule moléculaire |
C23H31FO7S |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
ATNWRUJPJUBMHC-DLCSVNPKSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Synonymes |
betamethasone 21-mesylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B1180808.png)
![9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one](/img/structure/B1180810.png)




